An In-depth Technical Guide to the Physicochemical Properties of 1-Cbz-Piperidin-4-ylidene-acetic acid
An In-depth Technical Guide to the Physicochemical Properties of 1-Cbz-Piperidin-4-ylidene-acetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Cbz-Piperidin-4-ylidene-acetic acid is a functionalized piperidine derivative of significant interest in the fields of organic synthesis and medicinal chemistry.[1] Its unique structure, featuring a carbobenzyloxy (Cbz) protecting group, a piperidine ring, and an exocyclic acrylic acid moiety, makes it a versatile building block for the synthesis of more complex molecules and novel therapeutic agents.[1] This guide provides a comprehensive overview of its physicochemical properties, detailed experimental protocols for its synthesis, and its applications, particularly in the realm of chemical proteomics.
Physicochemical Properties
Table 1: Physicochemical Data for 1-Cbz-Piperidin-4-ylidene-acetic acid
| Property | Value | Reference |
| IUPAC Name | 2-(1-phenylmethoxycarbonylpiperidin-4-ylidene)acetic acid | [1] |
| CAS Number | 40113-03-9 | [1][2][3] |
| Molecular Formula | C₁₅H₁₇NO₄ | [1][2][3] |
| Molecular Weight | 275.3 g/mol | [1][2][3] |
| Appearance | White solid | [1] |
| Canonical SMILES | C1CN(CCC1=CC(=O)O)C(=O)OCC2=CC=CC=C2 | [1] |
| InChI Key | NGSLTFIGWWOKHK-UHFFFAOYSA-N | [1] |
Experimental Protocols
The synthesis of 1-Cbz-Piperidin-4-ylidene-acetic acid is typically achieved via a two-step process, starting from commercially available piperidine precursors. The first step involves the synthesis of the key intermediate, 1-Cbz-4-piperidone, which is then converted to the final product through a Knoevenagel condensation.
Step 1: Synthesis of 1-Cbz-4-piperidone (Intermediate)
This protocol is based on the N-protection of piperidin-4-one using benzyl chloroformate (Cbz-Cl).
Materials:
-
Piperidin-4-one hydrochloride
-
Triethylamine (or Sodium Carbonate)
-
Benzyl chloroformate (Cbz-Cl)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)/Water
-
Water
-
Brine
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
A solution of piperidin-4-one hydrochloride (1 equivalent) is prepared in a suitable solvent such as dichloromethane (DCM).[4]
-
The solution is cooled to 0°C in an ice bath.
-
Triethylamine (1.2 equivalents) is added to the stirred solution to act as a base.[4]
-
Benzyl chloroformate (1 equivalent) is added dropwise to the reaction mixture at 0°C.[4]
-
After the addition is complete, the mixture is allowed to warm to room temperature and is stirred overnight.[4]
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the mixture is washed sequentially with water and brine.[4]
-
The organic layer is separated, dried over anhydrous sodium sulfate, and filtered.[4]
-
The solvent is removed under reduced pressure (in vacuo) to yield 1-Cbz-4-piperidone, often as a colorless oil or a low-melting solid (m.p. 38-41°C).[4]
Step 2: Synthesis of 1-Cbz-Piperidin-4-ylidene-acetic acid
This protocol employs a Knoevenagel-Doebner condensation, which reacts the ketone intermediate with malonic acid.[5][6]
Materials:
-
1-Cbz-4-piperidone (from Step 1)
-
Malonic acid
-
Pyridine (as both solvent and catalyst)
-
Piperidine (as co-catalyst, optional)
-
Hydrochloric acid (for acidification)
-
Ethyl acetate (for extraction)
Procedure:
-
1-Cbz-4-piperidone (1 equivalent) and malonic acid (1.5-2 equivalents) are dissolved in pyridine.[5][6] A small amount of piperidine can be added to catalyze the reaction.[7]
-
The mixture is heated under reflux. The reaction involves the condensation of the ketone with malonic acid, followed by a decarboxylation step, which is facilitated by the use of pyridine.[5][6]
-
The reaction is monitored by TLC until the starting material is consumed.
-
After cooling to room temperature, the pyridine is removed under reduced pressure.
-
The residue is dissolved in water and acidified to a low pH (approx. 2) with hydrochloric acid, causing the product to precipitate.
-
The aqueous layer is extracted multiple times with ethyl acetate.
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
The solvent is evaporated to yield the crude 1-Cbz-Piperidin-4-ylidene-acetic acid, which can be further purified by recrystallization or column chromatography.
Mandatory Visualizations
Synthesis Workflow
The logical flow for the preparation of 1-Cbz-Piperidin-4-ylidene-acetic acid is depicted below.
Caption: Two-step synthesis route from Piperidin-4-one to the target compound.
Applications and Biological Context
1-Cbz-Piperidin-4-ylidene-acetic acid is a valuable intermediate in several areas of chemical and pharmaceutical research.
-
Medicinal Chemistry: The compound serves as a scaffold for creating novel therapeutic agents.[1] The piperidine ring is a common motif in many biologically active compounds, and the acetic acid and Cbz-protected amine functionalities allow for diverse chemical modifications.[1]
-
Organic Synthesis: It is used as a precursor in the synthesis of complex organic molecules, including carbene ligands.[1]
-
Proteomics Research: A notable application is its potential use as an affinity tag for the purification of proteins.[1] The Cbz group can potentially react with nucleophilic residues like cysteine on proteins, allowing for covalent linkage. This strategy, related to Activity-Based Protein Profiling (ABPP), enables the selective enrichment and identification of specific proteins from complex biological mixtures.[1][8] This is part of a broader set of techniques in chemical proteomics that use small-molecule probes to study protein function and interactions.[9]
Logical Workflow for Proteomics Application
The diagram below illustrates the conceptual workflow for using a reactive probe like 1-Cbz-Piperidin-4-ylidene-acetic acid in an affinity-based proteomics experiment.
Caption: General workflow for identifying protein targets using a reactive probe.
References
- 1. Buy 1-Cbz-Piperidin-4-ylidene-acetic acid | 40113-03-9 [smolecule.com]
- 2. 1-Cbz-Piperidin-4-ylidene-acetic acid | 40113-03-9 [m.chemicalbook.com]
- 3. capotchem.com [capotchem.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 6. Knoevenagel Condensation [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
